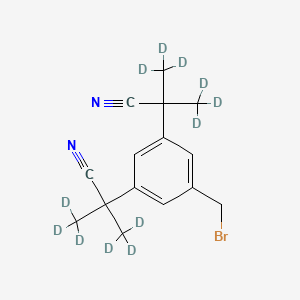
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 is a deuterated derivative of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of deuterium atoms (d8) makes this compound particularly useful in various scientific applications, including spectroscopy and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . This compound’s aromaticity allows it to engage in donor-acceptor interactions, nucleophilic reactions, and oxidation processes .
Comparison with Similar Compounds
- 1-(4-Phenyl-1,3-thiazol-2-yl)methylpiperazine
- 1-Phenyl-2-pyrrolidinone
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Uniqueness: 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine-d8 stands out due to its deuterated nature, which enhances its stability and makes it particularly useful in spectroscopic studies. Additionally, its unique combination of a thiazole ring and a piperazine moiety provides it with distinct chemical and biological properties .
Properties
Molecular Formula |
C13H15N3S |
|---|---|
Molecular Weight |
253.39 g/mol |
IUPAC Name |
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2/i6D2,7D2,8D2,9D2 |
InChI Key |
MNLMZCDODDGFAM-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC(=CS2)C3=CC=CC=C3)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


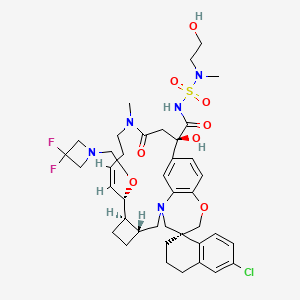
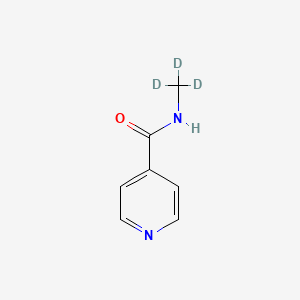
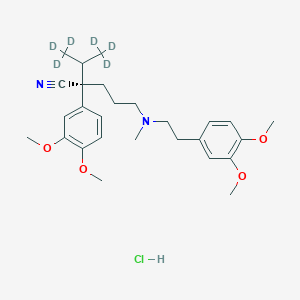

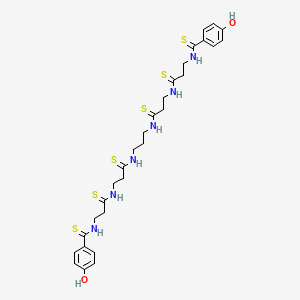
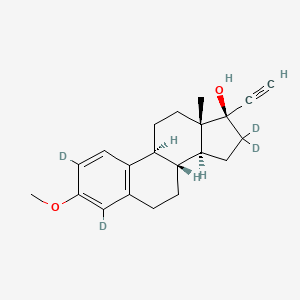
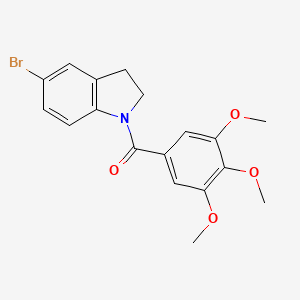




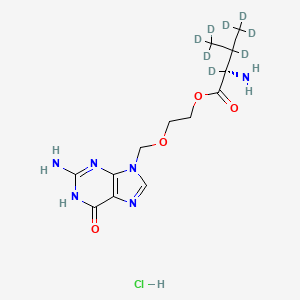
![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
